molecular formula C15H20N4O5 B7139249 N-[3-(carbamoylamino)-3-oxopropyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide

N-[3-(carbamoylamino)-3-oxopropyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide

Cat. No.: B7139249
M. Wt: 336.34 g/mol
InChI Key: MNNKQQQZSYUDFF-UHFFFAOYSA-N
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Description

N-[3-(carbamoylamino)-3-oxopropyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide is a complex organic compound that features a piperidine ring, a furan ring, and multiple functional groups including carboxamide and carbamoylamino

Properties

IUPAC Name

N-[3-(carbamoylamino)-3-oxopropyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5/c16-15(23)18-12(20)6-7-17-13(21)10-4-1-2-8-19(10)14(22)11-5-3-9-24-11/h3,5,9-10H,1-2,4,6-8H2,(H,17,21)(H3,16,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNKQQQZSYUDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NCCC(=O)NC(=O)N)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(carbamoylamino)-3-oxopropyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(carbamoylamino)-3-oxopropyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(carbamoylamino)-3-oxopropyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(carbamoylamino)-3-oxopropyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(carbamoylamino)-3-oxopropyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide: shares similarities with other piperidine and furan derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

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